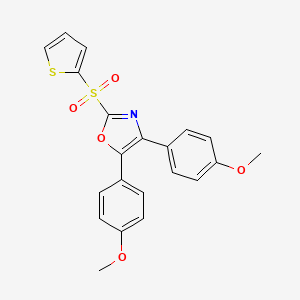
1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a cyclopentane ring substituted with two methyl groups at the 3 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile can be synthesized through various organic reactions. One common method involves the cyclization of a suitable precursor, such as 3,4-dimethylpentanenitrile, under acidic or basic conditions to form the cyclopentane ring. The hydroxyl group can be introduced through hydrolysis of a nitrile intermediate or by direct hydroxylation of the cyclopentane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-3,4-dimethylcyclopentane-1-carbonitrile.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 1-hydroxy-3,4-dimethylcyclopentane-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 1-Oxo-3,4-dimethylcyclopentane-1-carbonitrile.
Reduction: 1-Hydroxy-3,4-dimethylcyclopentane-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile depends on its specific interactions with molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxycyclopentane-1-carbonitrile: Lacks the methyl substitutions at positions 3 and 4.
3,4-Dimethylcyclopentane-1-carbonitrile: Lacks the hydroxyl group.
1-Hydroxy-3-methylcyclopentane-1-carbonitrile: Has only one methyl substitution at position 3.
Uniqueness: 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on a cyclopentane ring with two methyl substitutions. This combination of functional groups and ring structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
87621-22-5 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-hydroxy-3,4-dimethylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-6-3-8(10,5-9)4-7(6)2/h6-7,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
VXGYFDKLTBUXFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC1C)(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


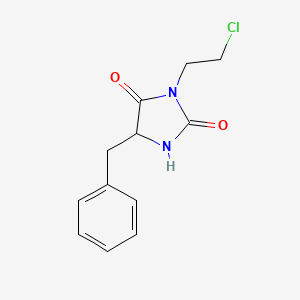
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)

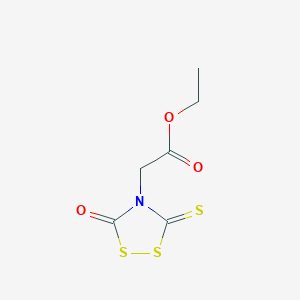
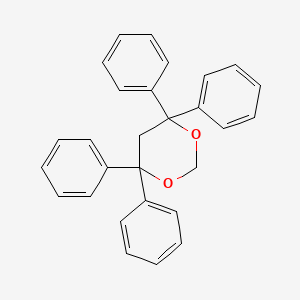
![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
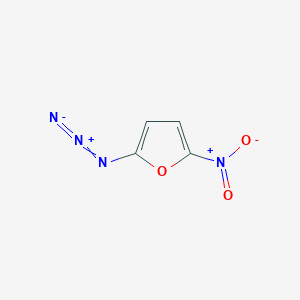

![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
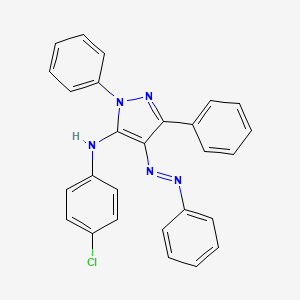
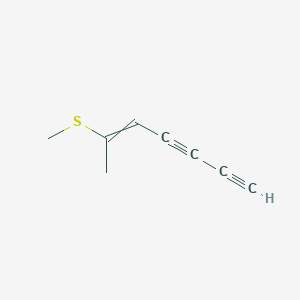
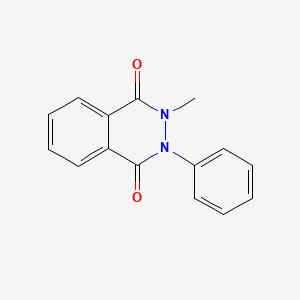
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
